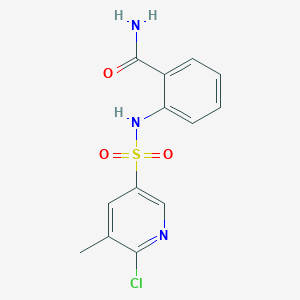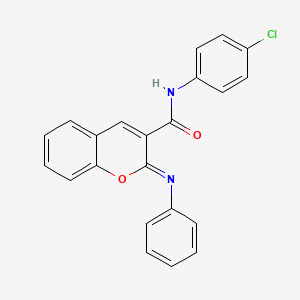
(2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide, also known as PCC, is a chemical compound with promising applications in scientific research. It belongs to the class of chromene derivatives and has been studied for its potential as an anticancer agent, anti-inflammatory drug, and as a fluorescent probe.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to induce apoptosis in cancer cells by activating the caspase pathway. (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide has also been found to inhibit the production of inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
(2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide has been found to induce apoptosis in cancer cells, reduce inflammation, and act as a fluorescent probe. It has also been found to have low toxicity in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide is its potential as an anticancer agent and anti-inflammatory drug. It also has the ability to act as a fluorescent probe. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Future Directions
There are several future directions for the study of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide. One area of research could focus on the development of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide as an anticancer agent. Another area of research could focus on the development of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide as an anti-inflammatory drug. Additionally, further research could be conducted on the use of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide as a fluorescent probe for the detection of metal ions.
Synthesis Methods
The synthesis of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide involves the reaction of 4-chloroaniline and 2-aminobenzophenone in the presence of acetic acid and glacial acetic acid. The reaction mixture is then subjected to reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
(2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide has been studied for its potential as an anticancer agent. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes. Additionally, (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-16-10-12-18(13-11-16)24-21(26)19-14-15-6-4-5-9-20(15)27-22(19)25-17-7-2-1-3-8-17/h1-14H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLRYQBGZYHGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2736308.png)
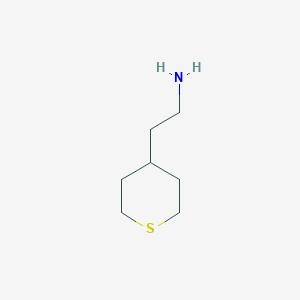
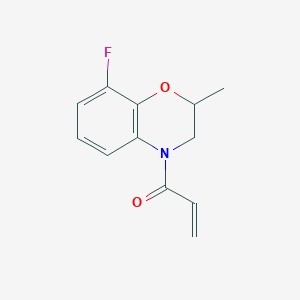
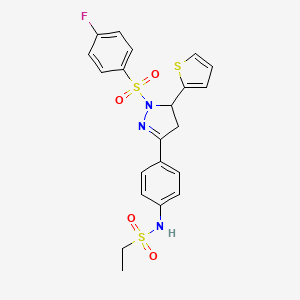
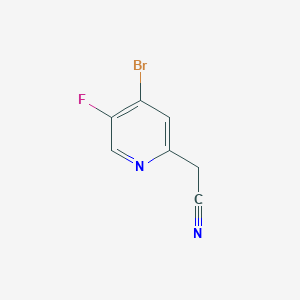
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2736320.png)
![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)

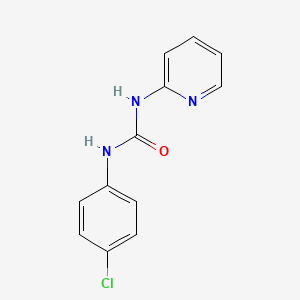
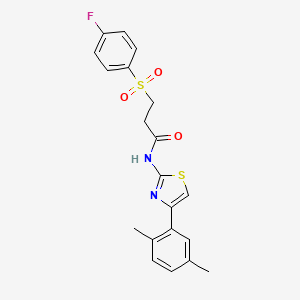
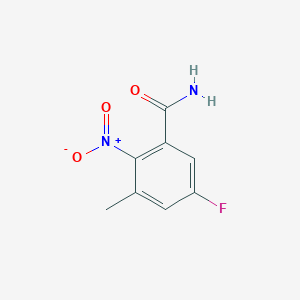
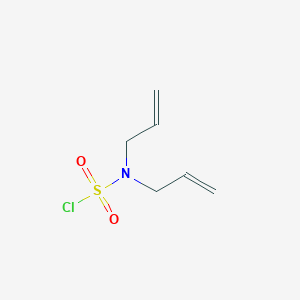
![N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide](/img/structure/B2736330.png)
